molecular formula C23H21FN4O2 B11455529 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11455529
M. Wt: 404.4 g/mol
InChI Key: MUEDQGVJSGTTGM-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzotriazole moiety, and a methylpropoxybenzamide segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of Methylpropoxybenzamide: The final step involves the coupling of the benzotriazole derivative with 4-(2-methylpropoxy)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE
  • N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE
  • N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NICOTINAMIDE

Uniqueness

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-(2-METHYLPROPOXY)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and benzotriazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H21FN4O2/c1-15(2)14-30-20-10-3-16(4-11-20)23(29)25-18-7-12-21-22(13-18)27-28(26-21)19-8-5-17(24)6-9-19/h3-13,15H,14H2,1-2H3,(H,25,29)

InChI Key

MUEDQGVJSGTTGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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